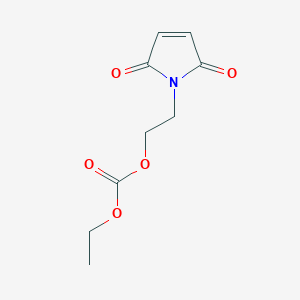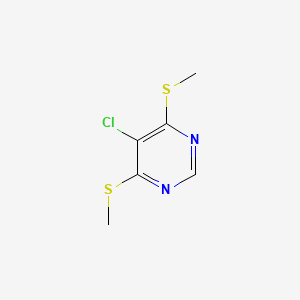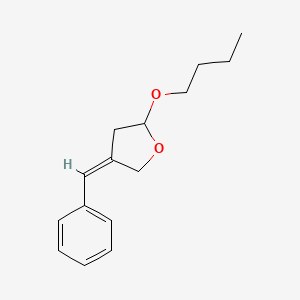
(Z)-4-Benzylidene-2-butoxytetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Benzylidene-2-butoxytetrahydrofuran: is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and a butoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-butoxytetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between a benzaldehyde derivative and the tetrahydrofuran ring.
Attachment of the Butoxy Group: The butoxy group is typically introduced through an etherification reaction, where a butanol derivative reacts with the tetrahydrofuran ring in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butoxy group or other substituents on the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: It may be used in the synthesis of polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-4-Benzylidene-2-butoxytetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the butoxy group may enhance solubility and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
(E)-4-Benzylidene-2-butoxytetrahydrofuran: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4-Benzylidene-2-methoxytetrahydrofuran: A similar compound with a methoxy group instead of a butoxy group.
4-Benzylidene-2-ethoxytetrahydrofuran: A compound with an ethoxy group instead of a butoxy group.
Uniqueness:
Structural Features: The combination of the benzylidene and butoxy groups on the tetrahydrofuran ring provides unique chemical properties and reactivity.
Reactivity: The specific arrangement of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-2-butoxyoxolane |
InChI |
InChI=1S/C15H20O2/c1-2-3-9-16-15-11-14(12-17-15)10-13-7-5-4-6-8-13/h4-8,10,15H,2-3,9,11-12H2,1H3/b14-10- |
Clave InChI |
RFQZMMDJXUCVNI-UVTDQMKNSA-N |
SMILES isomérico |
CCCCOC1C/C(=C/C2=CC=CC=C2)/CO1 |
SMILES canónico |
CCCCOC1CC(=CC2=CC=CC=C2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


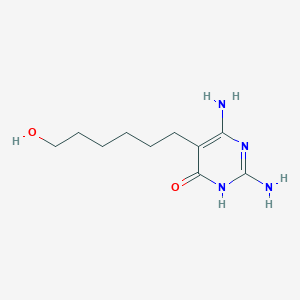



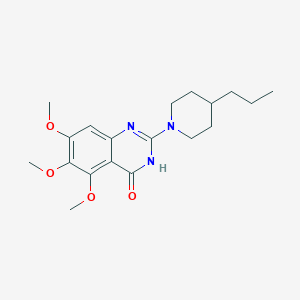
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)

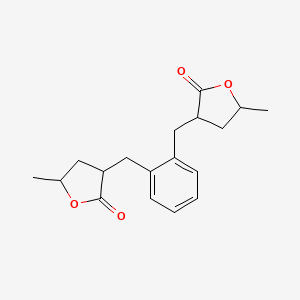
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)

![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
